1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one
Overview
Description
1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition could lead to changes in the cell cycle, potentially preventing cell division and proliferation .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to cell cycle regulation and dna damage response .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Serine/threonine-protein kinase Chk1. This could result in altered cell cycle progression, potentially leading to cell death or reduced proliferation .
Biochemical Analysis
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves inhibition, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the beta secretase enzyme, which is involved in the production of amyloid-beta peptides, a key factor in Alzheimer’s disease . Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in their inhibition, which increases acetylcholine levels . This binding interaction is crucial for its role in modulating neurotransmission and potentially treating neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the need for careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved cognitive function due to increased acetylcholine levels . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo enzymatic transformations that modify its structure and activity . These metabolic processes can influence the compound’s efficacy and safety, making it essential to understand its metabolic pathways in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect its localization and accumulation in specific tissues, thereby influencing its overall effects on the body.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its function and efficacy, as it may interact with different biomolecules depending on its subcellular distribution.
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOXYIODGZOBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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